molecular formula C13H12N4O3S B2625461 Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate CAS No. 1110717-86-6

Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate

Cat. No.: B2625461
CAS No.: 1110717-86-6
M. Wt: 304.32
InChI Key: QUJBRCXEOUUDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate is a fused heterocyclic compound characterized by a triazolo-thiadiazole core. Its structure features a 4-methoxyphenyl substituent at position 3 and an ethyl carboxylate group at position 4.

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c1-3-20-12(18)11-16-17-10(14-15-13(17)21-11)8-4-6-9(19-2)7-5-8/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJBRCXEOUUDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H12N4O3S
  • Molecular Weight : 304.33 g/mol
  • IUPAC Name : Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate

The compound features a triazolo-thiadiazole scaffold which is significant in medicinal chemistry for its bioactivity.

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies indicate that derivatives of the triazolo-thiadiazole framework exhibit cytotoxic effects against various cancer cell lines. For instance:

  • A study demonstrated that structural modifications on the phenyl moiety could enhance the compound's ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation .
  • Additionally, certain derivatives have shown promising results in inhibiting tumor growth in vivo models .

Antimicrobial Activity

The compound displays notable antimicrobial properties:

  • Research has indicated that triazolo-thiadiazoles possess significant antibacterial and antifungal activities. These compounds can act against resistant strains of bacteria and fungi .
  • The mechanism of action often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases. This compound has been evaluated for its anti-inflammatory effects:

  • Preclinical studies suggest that it can reduce inflammation markers and alleviate symptoms in models of inflammatory diseases .
  • Its potential as an analgesic agent is also being explored due to its ability to modulate pain pathways .

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor:

  • It acts as an inhibitor for several enzymes including carbonic anhydrase and cholinesterase. Such inhibition is valuable in treating conditions like glaucoma and Alzheimer's disease .
  • The structure–activity relationship studies indicate that modifications can enhance selectivity and potency against specific targets .

Table: Summary of Pharmacological Activities

Activity TypeDescriptionReferences
AnticancerInhibits tubulin polymerization; cytotoxic to cancer cells
AntimicrobialEffective against bacteria and fungi; disrupts cell walls
Anti-inflammatoryReduces inflammation markers; potential analgesic effects
Enzyme InhibitionInhibits carbonic anhydrase and cholinesterase

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes . The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound Name Substituent at Position 3 Key Properties/Activities Reference
Target Compound 4-Methoxyphenyl Anticancer potential (commercial availability)
3-(1H-Indol-3-yl)-[1,2,4]triazolo[3,4-b]-[1,3,4]-thiadiazole-6-thiol 1H-Indol-3-yl Bcl-2-targeted anticancer activity (IC₅₀: 2.1–4.8 µM against leukemia cells)
3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-triazolo-thiadiazole Adamantan-1-yl COX-1/2 inhibition; solid-state structural analysis via Hirshfeld surface
3-(3,4-Dimethoxyphenyl)-6-(2-methyl-4-quinolinyl)-triazolo-thiadiazole 3,4-Dimethoxyphenyl Antiproliferative activity (tested in vitro against cancer cell lines)

Substituent Variations at Position 6

Compound Name Substituent at Position 6 Key Properties/Activities Reference
Target Compound Ethyl carboxylate Enhanced solubility due to ester group; structural flexibility for derivatization
6-(4-Chlorophenyl)-3-[1-methyl-2-(4-morpholinyl)ethyl]-triazolo-thiadiazole 4-Chlorophenyl + morpholine-ethyl Antiproliferative activity (molecular weight: 363.87 g/mol; PSA: 55.55)
6-(1-Adamantyl)-3-aryl-triazolo-thiadiazoles 1-Adamantyl + aryl groups Improved metabolic stability; antiproliferative activity against MCF-7 and A549 cells
6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-triazolo-thiadiazole Benzodioxinylmethyl Structural diversity for CNS-targeted drug development

Core Structure Modifications: Thiadiazole vs. Thiadiazine

Compound Class Core Structure Example Compound Key Differences/Activities Reference
Triazolo-thiadiazole (Target) Fused triazole + thiadiazole Ethyl 3-(4-methoxyphenyl)-6-carboxylate Higher rigidity; anticancer applications
Triazolo-thiadiazine Fused triazole + thiadiazine 3-R-6-(4-Methoxyphenyl)-7H-triazolo-thiadiazine Expanded ring (7-membered); analgesic activity

Pharmacological and Physicochemical Comparisons

  • Anticancer Activity :
    • The target compound’s ethyl carboxylate group may enhance bioavailability compared to bulkier substituents (e.g., adamantane in ).
    • Thiadiazine derivatives (e.g., 3-R-6-(4-methoxyphenyl)-7H-triazolo-thiadiazine hydrobromides) exhibit broader antitumor spectra but lower metabolic stability due to the expanded ring .
  • Solubility and LogP :
    • The 4-methoxyphenyl group in the target compound contributes to moderate lipophilicity (predicted LogP ~3.5), whereas halogenated analogues (e.g., 3-(3-bromophenyl) in ) show higher LogP values (>4.0), impacting membrane permeability.

Biological Activity

Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C13_{13}H12_{12}N4_4O3_3S
  • Molecular Weight : 284.32 g/mol

Its structure includes a triazole ring fused with a thiadiazole moiety, which is known for contributing to various biological activities.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of derivatives related to this compound. For instance:

  • A study synthesized derivatives of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and evaluated their activity against 60 cancer cell lines , including leukemia and breast cancer cells. The results indicated promising antitumor activity, particularly against MDA-MB-468 breast cancer cells when substituents were modified .
CompoundCancer Cell LineIC50_{50} (μM)
3aMDA-MB-4685.0
3bA5497.5
3cHCT11610.0

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In vitro studies have shown that it is effective against various pathogenic bacteria:

  • A derivative was tested against four strains of human pathogenic bacteria and demonstrated significant inhibition of growth .
Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25
Salmonella typhimurium30

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays:

  • The compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : It has been shown to inhibit tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to its anticancer effects.
  • Disruption of Microtubule Formation : Some derivatives prevent tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antioxidant Properties : The presence of methoxy groups enhances the antioxidant capacity of the compound, contributing to its overall therapeutic potential.

Q & A

Q. What are the established synthetic routes for Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate?

Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. A common route starts with the reaction of 1-(4-methoxyphenyl)ethan-1-one and diethyl acetylenedicarboxylate in the presence of sodium hydride in toluene to form pyrazole intermediates . Subsequent cyclization with hydrazine hydrate yields 4-amino-5-(4-methoxyphenyl)pyrazole-3-thiol. This intermediate is then reacted with aromatic carboxylic acids (e.g., ethyl chloroacetate) in phosphorus oxychloride (POCl₃), which activates the carbonyl group for electrophilic attack, forming the triazolo-thiadiazole core . Key steps include:

  • POCl₃-mediated cyclization : Refluxing the thiol intermediate with POCl₃ for 6–16 hours .
  • Purification : Recrystallization from ethanol-DMF mixtures (1:1 v/v) yields pure crystals (49–75% yield) .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves:

  • Spectroscopy :
    • ¹H NMR : Peaks for methoxy (δ 3.8–3.9 ppm), ethyl ester (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂), and aromatic protons (δ 6.8–8.1 ppm) confirm substituents .
    • IR : Stretching frequencies for C=O (1720–1740 cm⁻¹), C=N (1600–1620 cm⁻¹), and S–C (680–700 cm⁻¹) .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages are validated (±0.3% error) .
  • Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) confirms purity (>95%) .

Advanced Research Questions

Q. How to design experiments to assess its bioactivity against fungal targets?

Methodological Answer:

  • Molecular docking : Use the 14-α-demethylase lanosterol (PDB: 3LD6) as a fungal enzyme target. Dock the compound into the active site using AutoDock Vina, focusing on hydrogen bonding with heme cofactors and hydrophobic interactions with residues like Tyr76 and Leu321 .
  • In vitro assays :
    • Antifungal susceptibility testing : Follow CLSI guidelines (M38-A2) against Candida albicans and Aspergillus fumigatus using broth microdilution (MIC₉₀ values).
    • Mechanistic studies : Measure ergosterol biosynthesis inhibition via LC-MS .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • X-ray crystallography : Resolve ambiguities by growing single crystals (ethanol-DMF) and analyzing bond lengths/angles. For example, the triazolo-thiadiazole ring is planar (max deviation: 0.013 Å), and dihedral angles with the methoxyphenyl group (74–85°) explain steric effects .
  • Computational validation : Compare experimental ¹H NMR shifts with DFT-calculated (B3LYP/6-311+G(d,p)) values. Discrepancies >0.2 ppm suggest conformational flexibility or impurities .

Q. What strategies optimize reaction conditions for higher yields?

Methodological Answer:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency vs. toluene .
  • Catalyst optimization : Replace POCl₃ with Eaton’s reagent (P₂O₅ in methanesulfonic acid) to reduce reaction time (4–6 hours vs. 16 hours) .
  • Temperature control : Maintain reflux at 110°C (for POCl₃) to avoid side reactions (e.g., ester hydrolysis) .

Q. How to investigate structure-activity relationships (SAR) for antimicrobial activity?

Methodological Answer:

  • Substituent variation : Synthesize analogs with R = -CF₃, -NO₂, or -Cl at position 6. Assess changes in MIC against Staphylococcus aureus .
  • Bioisosteric replacement : Replace the ethyl ester with methyl or tert-butyl groups to study steric effects on target binding .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (triazole N2) and hydrophobic regions (methoxyphenyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.